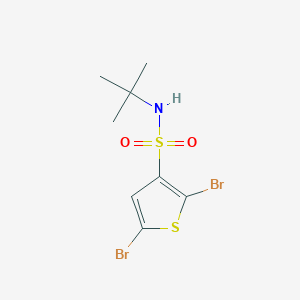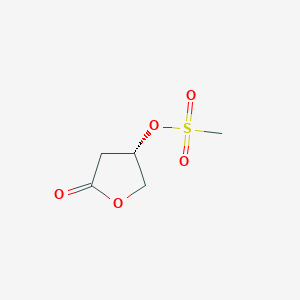![molecular formula C8H9Cl3N2 B12557688 [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine CAS No. 193825-11-5](/img/structure/B12557688.png)
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine is an organic compound characterized by a cyclohexadiene ring substituted with a trichloromethyl group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trichloromethyl group: This step often involves the chlorination of a methyl group using reagents such as chlorine gas or trichloromethyl chloroformate.
Attachment of the hydrazine moiety: This can be done through a nucleophilic substitution reaction where hydrazine displaces a leaving group on the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation, crystallization, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or the hydrazine moiety to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]amine.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient. Industry : It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trichloromethyl group can also participate in electron transfer reactions, affecting redox processes within cells.
Comparaison Avec Des Composés Similaires
- [4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
Comparison:
- Structural Differences : The number and type of halogen atoms on the methyl group.
- Reactivity : The presence of different halogens affects the compound’s reactivity, particularly in substitution and redox reactions.
- Applications : Variations in the halogen atoms can lead to differences in biological activity and industrial applications.
This detailed article provides a comprehensive overview of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
193825-11-5 |
|---|---|
Formule moléculaire |
C8H9Cl3N2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine |
InChI |
InChI=1S/C8H9Cl3N2/c1-7(8(9,10)11)4-2-6(13-12)3-5-7/h2-5H,12H2,1H3 |
Clé InChI |
BXPNUIMTCAIRTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=NN)C=C1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)




![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


